molecular formula C22H18FN3OS B2470698 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895418-06-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2470698
CAS RN: 895418-06-1
M. Wt: 391.46
InChI Key: HTZXKINLMBPVRS-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4 and 5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the structure of synthesized compounds was judged by their C, H and N analysis and was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was reported to be an orange-red solid with a yield of 90%, melting point of 68–70°C, and specific gravity of 1.2 .

Scientific Research Applications

Antibacterial Activity

The synthesized compound demonstrates appreciable antibacterial activity. It has been evaluated against bacterial strains, and some of its derivatives exhibit strong antibacterial properties . Further studies could explore its potential as a novel antibacterial agent.

Antitubercular Properties

In addition to antibacterial effects, certain derivatives of this compound also display antitubercular activity. Investigating its mechanism of action against tuberculosis could provide valuable insights for drug development .

Enzyme Inhibition

The compound inhibits two key enzymes : The compound inhibits two key enzymes: dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes, making them attractive targets for drug design. The binding interactions observed in molecular docking studies suggest potential therapeutic applications .

Future Therapeutic Possibilities

Given its pronounced docking properties and biological activity, this compound holds promise for future therapeutic development. Researchers may explore its use in treating bacterial infections, tuberculosis, or other related conditions .

Physicochemical Properties

While not directly related to applications, understanding the physicochemical properties of this compound is essential. Investigating its crystal growth, phase formation, and spectroscopic characteristics can inform its behavior in various environments .

Conclusion

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide presents a multifaceted profile, spanning antibacterial, antitubercular, and enzyme inhibition properties. Its potential therapeutic uses warrant further exploration in biological and medical sciences . Researchers can leverage its unique features to develop novel drugs or enhance existing treatments. 🌟

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-9-10-19-20(15(14)2)25-22(28-19)26(13-16-6-5-11-24-12-16)21(27)17-7-3-4-8-18(17)23/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZXKINLMBPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

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